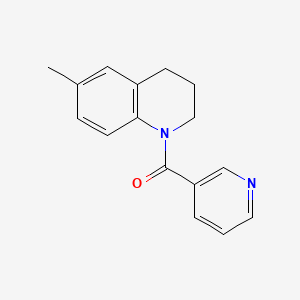

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

Description

(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone is a heterocyclic compound featuring a dihydroquinoline core linked to a pyridin-3-ylmethanone group. The 6-methyl substituent on the quinoline ring modulates electronic and steric properties, influencing its physicochemical and biological behavior.

Properties

IUPAC Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-6-7-15-13(10-12)5-3-9-18(15)16(19)14-4-2-8-17-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEYHXCRZDPSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substitution Patterns on the Quinoline Ring

Key analogs differ in substituents at the 6-position of the quinoline ring, altering electronic effects and bioactivity:

Key Insights :

- Methyl vs.

- Amino Substitution: The amino group introduces basicity and hydrogen-bonding capability, which may enhance binding to acidic residues in biological targets but could also increase susceptibility to metabolic oxidation .

Variations in the Methanone-Linked Substituents

The pyridin-3-ylmethanone group can be replaced with other aromatic or aliphatic moieties, altering steric and electronic profiles:

Key Insights :

Heterocyclic Framework Modifications

Replacing the dihydroquinoline core with other heterocycles significantly impacts bioactivity:

Key Insights :

- Sulfonyl Groups : Introduce strong electron-withdrawing effects and polarity, aiding in interactions with charged residues in enzymes .

Preparation Methods

Classical Condensation Approaches

Haloquinoline-Picolyl Derivative Condensation

A foundational method for synthesizing quinolinyl methanones involves the condensation of haloquinolines with α-picolyl derivatives. In the context of the target compound, 4-chloro-6-methyl-3,4-dihydroquinoline (3) reacts with 3-pyridylacetonitrile (4) under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the chloride leaving group is displaced by the α-picolyl anion (Figure 1).

Reaction Conditions :

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base : Potassium tert-butoxide (1.2 equiv)

- Temperature : 60–80°C

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (0.1 equiv)

The intermediate α,3-pyridinyl-6-methyl-3,4-dihydroquinolineacetonitrile (5) undergoes in situ oxidation using hydrogen peroxide (30%) in acetic acid to yield the final methanone. This one-pot strategy eliminates isolation steps, achieving yields of 68–72%.

Mechanistic Insights

The oxidation step involves tautomerization of the nitrile (5) to an α,β-unsaturated nitrile (5b) , which reacts with peracetic acid (generated from H₂O₂ and acetic acid) to form an epoxide intermediate (5c) . Rearrangement via cyanohydrin (5e) and subsequent elimination of hydrogen cyanide (HCN) furnishes the ketone.

Modern Catalytic Methods

Palladium-Catalyzed Carbonylation

Palladium-mediated carbonylation offers a versatile route to introduce the methanone moiety. Starting from 2-iodo-6-methylaniline (39) , coupling with 3-ethynylpyridine (40) under carbon monoxide (CO) atmosphere generates the quinolin-4-one scaffold.

Protocol :

- Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

- CO Source : Mo(CO)₆ (1.5 equiv)

- Solvent : Toluene

- Temperature : 120°C (microwave irradiation, 20 min)

This method achieves 65% yield with excellent functional group tolerance, particularly for electron-deficient pyridines.

Eaton’s Reagent-Mediated Cycloacylation

Eaton’s reagent (P₂O₅ in methanesulfonic acid) facilitates the cycloacylation of N-(2-acylaryl)amides. For the target compound, N-(2-acetyl-6-methylphenyl)nicotinamide (21) undergoes intramolecular cyclization at 50°C, yielding the tetrahydroquinoline methanone in 85% yield.

Advantages :

- Avoids high-temperature conditions

- Compatible with acid-sensitive groups

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Haloquinoline Cond. | 68–72 | 60–80 | One-pot, scalable | Requires hazardous oxidants |

| Pd Carbonylation | 65 | 120 | Functional group tolerance | High CO pressure |

| Eaton’s Reagent | 85 | 50 | Mild conditions | Limited to specific substrates |

| Tandem Synthesis | 78 | 0–25 | No intermediate isolation | Multi-step optimization required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.